molecular formula C8H7BrN2O B11878845 (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Katalognummer: B11878845
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: RGKSLSQYFVWEBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocycles, a privileged scaffold noted for its significant presence in biologically active molecules and approved therapeutics . The structure combines two key features: a bromine substituent, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a hydroxymethyl group, which can be readily oxidized or used to introduce other functional groups . This makes the compound a valuable and versatile intermediate for constructing more complex molecular architectures. Researchers utilize this and related compounds in the exploration of new therapeutic agents. The imidazo[1,2-a]pyridine core is frequently investigated for its potential in developing compounds with antimicrobial and antiviral activities . Furthermore, derivatives of this scaffold are being actively studied for their use as sodium channel activators, indicating potential applications in treating conditions like epilepsy . This compound is supplied for research purposes as a high-purity solid. It is intended for use in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Eigenschaften

Molekularformel

C8H7BrN2O

Molekulargewicht

227.06 g/mol

IUPAC-Name

(7-bromoimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-4,12H,5H2

InChI-Schlüssel

RGKSLSQYFVWEBA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=NC=C2CO)C=C1Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Ethyl Ester Intermediate

Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is synthesized via cyclization of 5-bromo-2-aminopyridine with ethyl chloroacetoacetate under acidic conditions. This method achieves yields of 75–89% and forms the foundational intermediate for downstream transformations.

Reaction Conditions:

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Catalyst: Sulfuric acid or molecular sieves

  • Temperature: 78–100°C

  • Time: 3–16 hours

Reduction to the Primary Alcohol

The ester group is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). LiAlH4 in anhydrous THF at 0–5°C quantitatively reduces the ester, while NaBH4 with catalytic cerium chloride offers a milder alternative.

Typical Procedure:

  • Dissolve ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (10 mmol) in dry THF.

  • Add LiAlH4 (20 mmol) portionwise under nitrogen.

  • Reflux for 4 hours, then quench with ice-cold water.

  • Extract with dichloromethane, dry over Na2SO4, and concentrate.

Yield: 85–92%

Direct Cyclization with Hydroxymethyl-Containing Reagents

An alternative route involves constructing the imidazo[1,2-a]pyridine core with pre-installed hydroxymethyl functionality.

Reaction of 5-Bromo-2-Aminopyridine with Chloro(hydroxymethyl)acetone

5-Bromo-2-aminopyridine reacts with chloro(hydroxymethyl)acetone in ethanol under reflux to form the target compound in one step.

Key Observations:

  • Solvent Optimization: Ethanol outperforms DMF or acetonitrile due to better solubility of intermediates.

  • Yield: 68–74% after recrystallization from ethyl acetate.

Functional Group Interconversion at the 3-Position

Oxidation-Reduction Sequences

7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, obtained via Vilsmeier-Haack formylation, is reduced to the alcohol using NaBH4.

Procedure:

  • Treat 7-bromoimidazo[1,2-a]pyridine with POCl3 and DMF at 0°C.

  • Hydrolyze the iminium intermediate to the aldehyde.

  • Reduce with NaBH4 in methanol at room temperature.

Yield: 60–65%

Nucleophilic Substitution of 3-Halo Derivatives

3-Chloro-7-bromoimidazo[1,2-a]pyridine undergoes hydroxide substitution in DMSO at 120°C, though this method suffers from side reactions and lower yields (40–50%).

Comparative Analysis of Preparation Methods

Method Yield Complexity Scalability
Ester Reduction85–92%ModerateHigh
Direct Cyclization68–74%HighModerate
Oxidation-Reduction60–65%LowLow
Nucleophilic Substitution40–50%ModerateLow

The ester reduction route is favored industrially due to its high yield and compatibility with continuous flow systems. Direct cyclization offers atom economy but requires specialized reagents.

Optimization Strategies and Challenges

Purification Techniques

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:1) resolves alcohol derivatives from ester precursors.

  • Recrystallization: Ethanol/water mixtures (3:1) yield high-purity (>98%) product.

Stability Considerations

This compound is hygroscopic and requires storage under nitrogen at –20°C. Degradation pathways include oxidation to the carboxylic acid and bromine displacement under basic conditions .

Analyse Chemischer Reaktionen

Types of Reactions

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: The major products are typically ketones or aldehydes.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds such as amines or thioethers.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 GSK-3β Inhibition

One of the prominent applications of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various diseases, including Alzheimer's disease and cancer. Research has shown that derivatives of imidazopyridines exhibit significant GSK-3β inhibition activity. For instance, compounds synthesized from this compound demonstrated nanomolar inhibition potency against GSK-3β, indicating their potential as therapeutic agents for conditions where GSK-3β plays a critical role .

1.2 Central Nervous System Permeability

Despite the promising inhibitory activity against GSK-3β, many imidazopyridine derivatives suffer from poor permeability across the blood-brain barrier. Research efforts have focused on modifying the structure of this compound to enhance its central nervous system (CNS) permeability. By fine-tuning physicochemical properties through structure-based design approaches, scientists have successfully developed derivatives with improved absorption and distribution profiles .

Synthesis and Structure-Activity Relationships

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. For example, the compound can be synthesized via a Vilsmeier–Haack reaction followed by oxidation steps to yield the desired imidazopyridine framework .

2.2 Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the imidazopyridine ring can significantly influence both potency and selectivity against GSK-3β. For instance, alterations in substituents can enhance or diminish inhibitory effects, guiding further optimization of lead compounds .

3.1 In Vitro Studies

In vitro assays have been extensively utilized to evaluate the biological activity of this compound derivatives. These studies often measure IC50 values to determine the concentration required for 50% inhibition of target enzymes like GSK-3β. The results indicate that certain derivatives exhibit enhanced activity compared to parent compounds .

Table 1: Biological Activity of Selected Derivatives

Compound IDIC50 (nM)CNS PermeabilityNotes
Compound A25HighOptimized for CNS
Compound B40ModerateStandard derivative
Compound C15HighEnhanced activity

Wirkmechanismus

Der Wirkungsmechanismus von (7-Bromimidazo[1,2-a]pyridin-3-yl)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Das Bromatom und die Hydroxylgruppe spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, beeinflussen biologische Pfade und üben therapeutische Wirkungen aus .

Vergleich Mit ähnlichen Verbindungen

Key Inferred Properties :

  • Molecular Formula : C8H7BrN2O
  • Average Molecular Weight : ~226.06 g/mol (estimated)
  • Monoisotopic Mass: ~225.97 g/mol (calculated)
  • Functional Groups : Bromine (electron-withdrawing substituent) at position 7; polar hydroxymethyl group at position 3.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Group Key Differences vs. Target Compound
This compound C8H7BrN2O 226.06 (estimated) Br (7), CH2OH (3) Methanol Reference compound
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol C8H7ClN2O 182.61 (estimated) Cl (7), CH2OH (3) Methanol Smaller halogen (Cl) reduces steric hindrance
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol C10H12N2O 176.22 CH3 (2,7), CH2OH (3) Methanol Methyl groups increase lipophilicity
(3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol C8H7IN2O 274.06 I (3), CH2OH (7) Methanol Iodo substituent at position 3 alters electronic properties
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate C10H9BrN2O2 269.10 Br (7), COOEt (3) Ester Ester group enhances stability but reduces polarity
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid C8H5BrN2O2 257.04 (estimated) Br (7), COOH (3) Carboxylic acid Carboxylic acid increases solubility in aqueous media

Key Observations :

  • Halogen Effects : Bromine (Br) and chlorine (Cl) substituents influence steric and electronic properties. Bromine’s larger atomic radius may enhance binding affinity in biological systems compared to chlorine.
  • Functional Group Impact: Methanol derivatives exhibit higher polarity than methyl or ester analogs, affecting solubility. For example, the carboxylic acid analog (C8H5BrN2O2) is more water-soluble due to its ionizable -COOH group.
  • Positional Isomerism: Substituent positions significantly alter bioactivity. For instance, (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol has reversed substituent positions compared to the target compound, which may lead to distinct interactions with enzymes or receptors.

Biologische Aktivität

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a bromine atom and a hydroxymethyl group suggests that this compound may exhibit distinct reactivity and biological properties, making it a candidate for various therapeutic applications.

Structure and Properties

The molecular structure of this compound includes an imidazo[1,2-a]pyridine core with a bromine substituent at the 7-position and a hydroxymethyl group at the 3-position. This configuration is believed to influence its interaction with biological targets.

Research indicates that similar compounds within the imidazo[1,2-a]pyridine class have been utilized as pharmacophores in drug development. These compounds often target critical biochemical pathways, including the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is implicated in tumorigenesis and cancer progression. For instance, it has been reported that this compound can inhibit rab11a prenylation at concentrations around 25 μM, suggesting its potential role in modulating intracellular signaling pathways related to cancer cell proliferation and migration .

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its antiproliferative effects against different cancer cell lines.

Antiproliferative Activity

A study demonstrated that compounds with similar structural motifs exhibited significant antiproliferative activity against breast cancer cell lines such as MDA-MB-468 and MDA-MB-435s. For example, one derivative showed an IC50 value of 18.4 µM against MDA-MB-468 cells . This suggests that this compound may possess comparable efficacy.

Table: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)
This compoundMDA-MB-46818.4
Compound AMDA-MB-435s16.4
Compound BHT29<20
Compound CJurkat<15

Case Studies

Several case studies have highlighted the significance of brominated imidazopyridines in anticancer research:

  • Study on GSK-3β Inhibition : A series of novel imidazopyridine derivatives were synthesized and characterized for their GSK-3β inhibition capabilities. The findings suggested that modifications at the 7-position significantly influenced biological activity .
  • Dual Antiproliferative and Anti-migratory Effects : Another investigation revealed that certain derivatives not only inhibited cell proliferation but also reduced cell migration in breast cancer models, indicating potential therapeutic benefits beyond mere growth inhibition .

Q & A

Q. What are the standard synthetic routes for preparing (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the imidazo[1,2-a]pyridine core and (2) introduction of the bromo and methanol substituents. A common approach is the reduction of a precursor aldehyde or ester. For example:

  • Step 1: React 2-aminopyridine with α-bromoketones to form the imidazo[1,2-a]pyridine scaffold .
  • Step 2: Reduce a 7-bromo-substituted aldehyde derivative (e.g., 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde) using sodium borohydride (NaBH₄) in methanol at 0–10°C, followed by neutralization with dilute HCl and purification via ether extraction .
    Key Conditions:
  • Catalyst: Glacial acetic acid (for Schiff base formation in related syntheses) .
  • Reaction Time: Overnight stirring at room temperature for reduction .
  • Yield: ~56% (based on analogous reductions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H-NMR: Confirms the presence of the methanol (-CH₂OH) group (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .
  • 13C-NMR: Identifies the bromo-substituted carbon (δ ~110–120 ppm) and the methanol carbon (δ ~60–65 ppm) .
  • IR Spectroscopy: Detects O-H stretching (~3200–3500 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (calculated for C₈H₇BrN₂O: 242.97 g/mol) .

Q. How does the bromo substituent at the 7-position influence the reactivity and biological activity of imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Reactivity: The bromo group acts as a directing moiety in electrophilic substitutions, enabling regioselective modifications (e.g., Suzuki couplings) .
  • Biological Activity: Bromine enhances binding affinity to enzymes/receptors by increasing hydrophobic interactions. For example, in ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, bromine improves selectivity for kinase targets .
  • Comparative Analysis: Replace bromo with iodo (as in (3-iodoimidazo[1,2-a]pyridin-7-yl)methanol) to study halogen effects on lipophilicity and potency .

Q. What strategies can resolve contradictions in reported yields or purity during synthesis?

Methodological Answer:

  • Variable Control: Optimize reaction time (e.g., extend reflux beyond 16 hours for Schiff base formation) and temperature (e.g., strict cooling to 5–10°C during NaBH₄ reduction) .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) instead of filtration to improve purity .
  • Analytical Validation: Cross-validate yields using HPLC (≥95% purity threshold) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical) .

Q. How can computational chemistry predict biological targets for this compound?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with kinase active sites (e.g., EGFR or CDK2) .
  • QSAR Modeling: Correlate substituent effects (e.g., bromo vs. methyl) with bioactivity using datasets from analogs like ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability and toxicity, guiding in vivo testing priorities .

Q. What are the challenges in optimizing the synthetic route for scale-up?

Methodological Answer:

  • Solvent Selection: Replace methanol with ethanol for safer large-scale reactions .
  • Catalyst Efficiency: Screen alternatives to NaBH₄ (e.g., LiAlH₄) for faster reduction, balancing cost and safety .
  • Byproduct Management: Monitor brominated impurities via LC-MS and optimize recrystallization solvents (e.g., ethanol/water) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.